molecular formula C9H11BFNO3 B1417935 (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid CAS No. 874219-38-2

(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid

Cat. No. B1417935
CAS RN: 874219-38-2
M. Wt: 211 g/mol
InChI Key: YCRHKPHOICFFEB-UHFFFAOYSA-N
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Description

The compound (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid is a boronic acid derivative . Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior .


Molecular Structure Analysis

Boronic acids and boronic acid analogs have been employed for a number of biomedical applications, for example, in sensors and drug delivery . The structure of boronic acids plays a crucial role in their reactivity and binding affinity to diols .


Chemical Reactions Analysis

Boronic acids have shown to be effective sensors for various saccharides, polysaccharides, glycoproteins, glycated proteins, and dopamine . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their structure and the pH of the solution . For example, the pKa values of boronic acids were determined through spectroscopic titration .

Scientific Research Applications

Sensing Applications

Boronic acids, including our compound of interest, are well-known for their ability to form reversible covalent complexes with diols and other Lewis bases. This property is particularly useful in the development of sensors. For instance, boronic acid derivatives can be used to detect glucose levels in blood, making them valuable for monitoring diabetes. They can also sense other biologically relevant molecules such as catecholamines, which include neurotransmitters like dopamine .

Biological Labelling and Imaging

The specific interaction between boronic acids and diols can be exploited for biological labelling and imaging purposes. By attaching a fluorescent tag to the boronic acid, researchers can visualize the location and concentration of glycoproteins and other diol-containing biomolecules within cells. This application is crucial for understanding cellular processes and disease progression .

Mechanism of Action

The mechanism of action of boronic acids involves the formation of boronate esters with 1,2- or 1,3-diols present on the substrate . This property has been exploited in the design of sensors and drug delivery systems .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . There is a growing interest in these compounds, mainly boronic acids, due to their wide range of applications . This reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[3-(ethylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRHKPHOICFFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660228
Record name [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid

CAS RN

874219-38-2
Record name B-[3-[(Ethylamino)carbonyl]-5-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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